3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
CAS No.: 687580-88-7
Cat. No.: VC11907430
Molecular Formula: C21H16ClFN2O2S
Molecular Weight: 414.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 687580-88-7 |
|---|---|
| Molecular Formula | C21H16ClFN2O2S |
| Molecular Weight | 414.9 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C21H16ClFN2O2S/c1-12-13(2)28-20-18(12)19(26)25(17-9-5-15(22)6-10-17)21(27)24(20)11-14-3-7-16(23)8-4-14/h3-10H,11H2,1-2H3 |
| Standard InChI Key | SQFXPPUYKNLCBM-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)C |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)C |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Architecture
The compound’s systematic IUPAC name, 3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione, reflects its intricate architecture. Key structural features include:
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A thieno[2,3-d]pyrimidine core, a bicyclic system merging thiophene and pyrimidine rings.
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5,6-Dimethyl substitutions on the thiophene moiety, enhancing hydrophobicity and steric bulk.
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A 4-chlorophenyl group at position 3 and a 4-fluorobenzyl group at position 1, introducing halogenated aromatic interactions.
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Two ketone oxygen atoms at positions 2 and 4, contributing to hydrogen-bonding potential .
Table 1: Molecular and Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| CAS Number | 687580-88-7 |
| Molecular Formula | C₂₁H₁₆ClFN₂O₂S |
| Molecular Weight | 414.9 g/mol |
| SMILES | CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)C |
| logP | 3.82 (predicted) |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface | 31.7 Ų |
| Stereochemistry | Achiral |
The logP value of 3.82 suggests moderate lipophilicity, aligning with its potential for membrane permeability. The topological polar surface area (TPSA) of 31.7 Ų indicates limited solubility in aqueous media, a common trait among thieno[2,3-d]pyrimidine derivatives .
Synthesis and Structural Modifications
General Synthesis of Thieno[2,3-d]Pyrimidine Derivatives
The synthesis of thieno[2,3-d]pyrimidines typically involves cyclocondensation reactions between thiophene precursors and pyrimidine-building reagents. For this compound, a plausible route includes:
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Formation of the Thiophene Core: Starting with 2-aminothiophene-3-carboxylate derivatives, alkylation or acylation introduces methyl groups at positions 5 and 6.
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Pyrimidine Ring Construction: Reaction with urea or thiourea derivatives under acidic or basic conditions forms the fused pyrimidine ring.
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N-Alkylation: Introduction of the 4-fluorobenzyl group via alkylation of the pyrimidine nitrogen using 4-fluorobenzyl chloride.
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Aromatic Substitution: Coupling with 4-chlorophenylboronic acid under Suzuki-Miyaura conditions installs the 3-(4-chlorophenyl) moiety .
Table 2: Key Reagents and Conditions
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Ethyl 2-aminothiophene-3-carboxylate | Thiophene precursor |
| 2 | Urea, HCl, reflux | Pyrimidine ring formation |
| 3 | 4-Fluorobenzyl chloride, K₂CO₃, DMF | N-Alkylation |
| 4 | 4-Chlorophenylboronic acid, Pd(PPh₃)₄ | Suzuki coupling for aryl substitution |
This synthetic pathway aligns with methods reported for analogous thieno[2,3-d]pyrimidines, though specific yields for this compound remain undocumented .
| Compound | Target/Activity | IC₅₀/MIC | Source |
|---|---|---|---|
| 5,6-Dimethyl-thieno[2,3-d]pyrimidine | VEGFR-2 | 68.13 nM | |
| 3-(4-Chlorophenyl) analog | HepG2 cells | 6.60 µM | |
| 1-Benzyl-5,6-dimethyl derivative | S. aureus | 2 µg/mL |
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
The compound’s logSw = -6.17 (predicted) indicates poor aqueous solubility, necessitating formulation strategies like nanoemulsions or cyclodextrin complexes. Its moderate logP (3.82) suggests adequate passive diffusion across biological membranes, favoring oral bioavailability.
Metabolic Stability
Cytochrome P450 (CYP) isoform interactions were predicted in silico for a related analog, showing CYP3A4 inhibition (Ki = 4.2 µM). The 4-fluorobenzyl group may reduce oxidative metabolism, extending plasma half-life .
Table 4: Predicted ADMET Properties
| Parameter | Prediction | Method |
|---|---|---|
| Caco-2 Permeability | 6.5 × 10⁻⁶ cm/s | SwissADME |
| Plasma Protein Binding | 92.4% | pkCSM |
| hERG Inhibition | Low risk (IC₅₀ > 10 µM) | ProTox-II |
Research Gaps and Future Directions
Despite promising data from analogs, 3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-thieno[2,3-d]pyrimidine-2,4-dione remains understudied. Critical research priorities include:
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Synthetic Optimization: Improving yields and scalability of the multi-step synthesis.
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Target Identification: High-throughput screening against kinase panels and microbial proteomes.
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In Vivo Toxicology: Assessing acute/chronic toxicity in rodent models.
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Formulation Development: Addressing solubility limitations via prodrug design or lipid-based carriers.
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